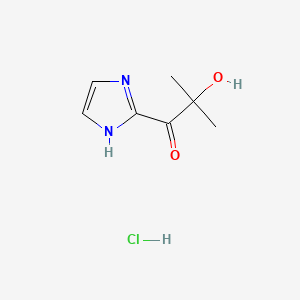![molecular formula C12H11BrO2 B13468366 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoinduced transformations. The presence of a bromine atom in its structure adds to its reactivity and potential for diverse chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of 3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis .
Biology: Its ability to undergo reversible photoinduced transformations makes it useful in the development of molecular switches and sensors .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate their use in drug delivery systems and as photoactivated drugs .
Industry: In the industrial sector, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one is used in the production of advanced materials, such as photochromic coatings and smart materials that respond to light stimuli .
Wirkmechanismus
The mechanism of action of 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one involves its ability to undergo reversible isomerization between the spirocyclic and merocyanine forms. This isomerization is triggered by external stimuli such as light or changes in pH. The compound’s molecular targets and pathways include interactions with light-sensitive proteins and enzymes, which can lead to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
- 8-Bromo-3,4-dihydrospiro[1,4-benzoxazepine-2(5H),1’-cyclobutan]-5-one
Comparison: Compared to similar compounds, 8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutan]-4-one stands out due to its unique structural features and reactivity. The presence of the bromine atom enhances its potential for diverse chemical reactions, making it a versatile compound for various applications. Additionally, its ability to undergo reversible photoinduced transformations sets it apart from other spiropyrans .
Eigenschaften
Molekularformel |
C12H11BrO2 |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
8-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H11BrO2/c13-9-4-1-3-8-10(14)7-12(5-2-6-12)15-11(8)9/h1,3-4H,2,5-7H2 |
InChI-Schlüssel |
ZEAKJWLXSCNXKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


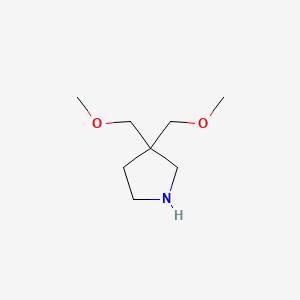


amine hydrochloride](/img/structure/B13468326.png)
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
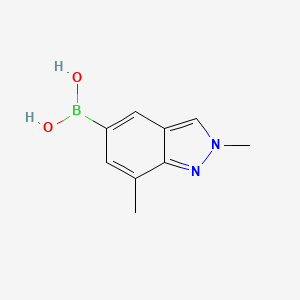

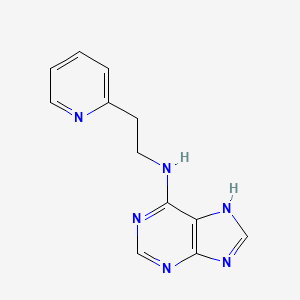
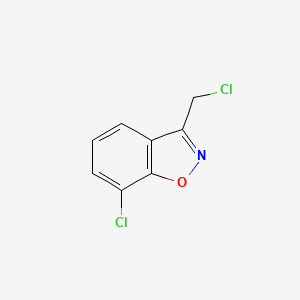
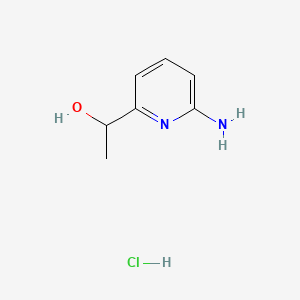
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)


